Silver(I) trifluoromethanethiolate
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Overview
Description
Silver(I) trifluoromethanethiolate is a chemical compound with the formula AgSCF₃. It is a silver salt that contains the trifluoromethylthio group (CF₃S). This compound is known for its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics make it a valuable reagent in various chemical reactions and applications, particularly in the field of organofluorine chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(I) trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of silver fluoride with trifluoromethanethiol. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of silver hexafluorophosphate and sodium trifluoromethanesulfinate as starting materials .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Silver(I) trifluoromethanethiolate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidative decarboxylative radical trifluoromethylthiolation reactions.
Substitution: It is used in nucleophilic trifluoromethylthiolation of alkyl chlorides, bromides, and tosylates.
Common Reagents and Conditions:
Oxidation: Selectfluor is commonly used as an oxidant in reactions involving this compound.
Substitution: Nucleophilic reagents such as n-Bu₄NI are often employed.
Major Products Formed:
Scientific Research Applications
Silver(I) trifluoromethanethiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Silver(I) trifluoromethanethiolate involves the formation of a radical intermediate. In oxidative decarboxylative reactions, the compound is oxidized by selectfluor to generate a silver(II) intermediate, which then forms a trifluoromethylthio radical. This radical can react with various substrates to form trifluoromethylthio-substituted products . The compound’s ability to form coordination complexes with other metals, such as copper and zinc, also contributes to its catalytic activity .
Comparison with Similar Compounds
- Silver(I) trifluoromethanesulfonate
- Silver(I) trifluoromethanesulfonimide
- Silver(I) trifluoromethylsulfonate
Comparison: Silver(I) trifluoromethanethiolate is unique due to its trifluoromethylthio group, which imparts distinct properties such as high lipophilicity and metabolic stability. Compared to other silver salts, it is particularly effective in introducing the trifluoromethylthio group into organic molecules, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
silver;trifluoromethanethiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXLNQFRQGJLU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Ag+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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